molecular formula C18H18FN7O B6468685 N-(4-fluorophenyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide CAS No. 2640862-29-7

N-(4-fluorophenyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No.: B6468685
CAS No.: 2640862-29-7
M. Wt: 367.4 g/mol
InChI Key: TVKHBYUXJZWWSL-UHFFFAOYSA-N
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Description

The compound is a selective inhibitor of wild-type MET kinase and several clinically relevant mutants . It’s part of a series of triazolopyridazines .


Synthesis Analysis

The synthesis of this compound or similar compounds involves a multiparametric chemical optimization approach . The absence of CYP3A4 inhibition was obtained at the expense of satisfactory oral absorption .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fused-triazole backbone with two C-amino groups as substituents . The compound exhibits superior thermostability .


Chemical Reactions Analysis

The compound is part of a series of bivalent bromodomain and extraterminal inhibitors . The series showed enhanced potency as a result of bivalent binding and a clear correlation between BRD4 activity and cellular potency .


Physical and Chemical Properties Analysis

The compound has been characterized biologically . It exhibits superior thermostability .

Mechanism of Action

Target of Action

The primary target of this compound is BRD4 , a member of the bromodomain and extra-terminal (BET) family . BRD4 contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .

Mode of Action

The compound interacts with the bromodomains of BRD4, inhibiting their ability to recognize acetylated lysine . This interaction disrupts the normal function of BRD4, leading to changes in gene expression and cellular function .

Biochemical Pathways

The inhibition of BRD4 affects multiple biochemical pathways. BRD4 is involved in the regulation of gene transcription, and its inhibition can alter the expression of numerous genes . This can have downstream effects on cellular processes such as cell proliferation and differentiation .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and stability

Result of Action

The inhibition of BRD4 by this compound can lead to a decrease in cell proliferation, making it a potential therapeutic for cancer . In fact, similar compounds have shown excellent anti-tumor activity against various cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules can influence the compound’s interaction with its target .

Safety and Hazards

Broad off-target screens identified the compound as a pan-phosphodiesterase (PDE) family inhibitor, which was implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats .

Future Directions

The compound could be a potential c-Met kinase inhibitor . It exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7O/c19-14-1-3-15(4-2-14)21-18(27)25-9-12-7-24(8-13(12)10-25)17-6-5-16-22-20-11-26(16)23-17/h1-6,11-13H,7-10H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKHBYUXJZWWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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